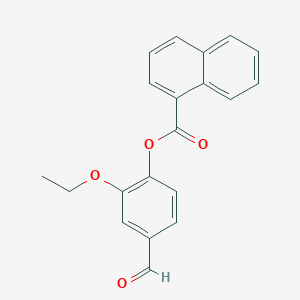

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

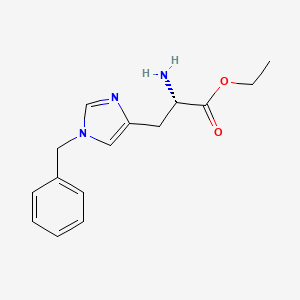

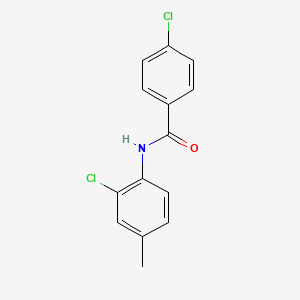

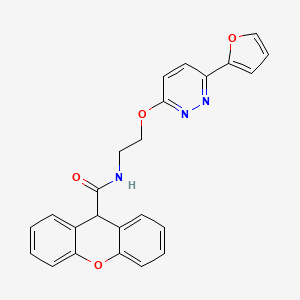

“2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” is a chemical compound with a molecular weight of 320.34 and a molecular formula of C20 H16 O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” can be represented by the SMILES notation: CCOc1cc(C=O)ccc1OC(c1cccc2ccccc12)=O .Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photo physical and chemical properties . They are widely used in the synthesis of herbicides, phytohormones, dyes, photographic materials, and polymers .Aplicaciones Científicas De Investigación

Anaerobic Naphthalene Degradation

One application involves the anaerobic degradation of naphthalene, a process relevant for environmental bioremediation. A study by Meckenstock et al. (2000) on a sulfate-reducing enrichment culture showed the ability to degrade naphthalene via a pathway that includes carboxylation as an initial step, followed by a stepwise reduction of the aromatic ring system before ring cleavage, highlighting the potential microbial pathways for naphthalene degradation in anoxic environments (Meckenstock et al., 2000).

Chirality Sensing

Another application is in chirality sensing, where Bentley and Wolf (2014) developed stereodynamic probes based on naphthalene scaffolds for the rapid binding and chirality sensing of amines, amino alcohols, or amino acids. This work demonstrates the use of naphthalene derivatives in stereochemical analysis, which is crucial for pharmaceuticals and materials science (Bentley & Wolf, 2014).

Interaction with Biological Molecules

In the context of biochemical interactions, Ghosh et al. (2016) investigated the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA), providing insights into how these compounds interact with proteins. This is essential for understanding drug-protein interactions and the development of new pharmaceutical compounds (Ghosh, Rathi, & Arora, 2016).

Direcciones Futuras

Naphthalene and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions for “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” could involve further exploration of its potential uses in various industries and research fields.

Propiedades

IUPAC Name |

(2-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-2-23-19-12-14(13-21)10-11-18(19)24-20(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOBYTMWSRWZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2930129.png)

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)